molecular formula C13H8ClN3O B2759627 2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 861212-07-9

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B2759627
CAS No.: 861212-07-9
M. Wt: 257.68
InChI Key: CLJVBMCJJVXUKW-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a phenyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-nitropyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The phenyl group can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation of the oxadiazole ring can produce various oxidized species.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. Additionally, the chloro and phenyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
  • 2-Chloro-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyridine
  • 2-Chloro-5-(5-phenyl-1,2,4-oxadiazol-2-yl)pyridine

Uniqueness

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of the phenyl group on the oxadiazole ring, which can significantly influence its electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-7-6-10(8-15-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJVBMCJJVXUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324637
Record name 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861212-07-9
Record name 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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